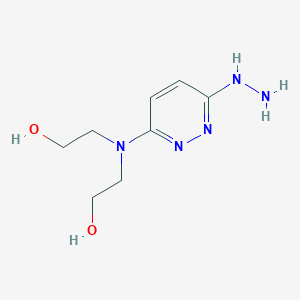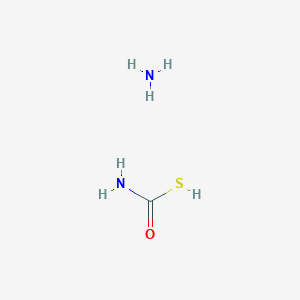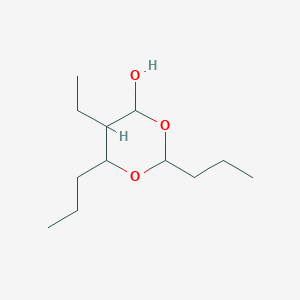
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-, also known as DPDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPDO is a cyclic ether that contains two propyl and one ethyl group attached to a dioxane ring. This compound has been synthesized by various methods and has shown promising results in scientific research.
Mechanism Of Action
The exact mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is not well understood. However, it has been suggested that 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- may exert its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in the replication of cancer and virus cells.
Biochemical And Physiological Effects
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit low toxicity and good biocompatibility. It has also been shown to possess good solubility in various solvents, making it a suitable candidate for various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its ease of synthesis and availability. It can be synthesized by a simple reduction reaction and is readily available in the market. However, one of the limitations of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its low stability, which makes it difficult to handle and store.
Future Directions
There are several future directions for the research and development of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-. One potential direction is the synthesis of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- derivatives with improved stability and bioactivity. Another direction is the investigation of the mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives. Additionally, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be explored for its potential applications in other fields, such as catalysis and energy storage. Further research is needed to fully explore the potential of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives.
Synthesis Methods
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be synthesized by the reaction of 5-ethyl-2,6-dipropyl-1,4-dioxane-2,3-dione with sodium borohydride in the presence of a catalytic amount of iodine. This reaction leads to the reduction of the dione group to a hydroxyl group, resulting in the formation of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-.
Scientific Research Applications
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit antitumor and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a reagent for the synthesis of various organic compounds.
properties
CAS RN |
16889-19-3 |
|---|---|
Product Name |
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- |
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |
InChI Key |
OHFLMXOCEVFBCA-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Canonical SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
Other CAS RN |
16889-19-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



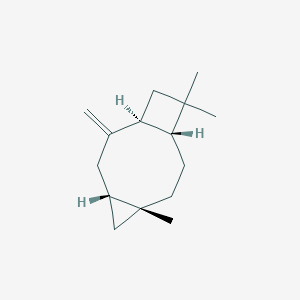
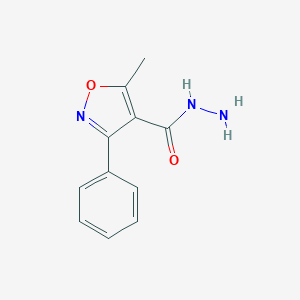
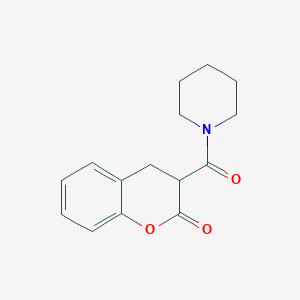
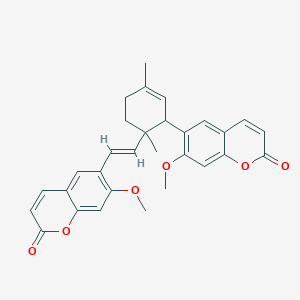
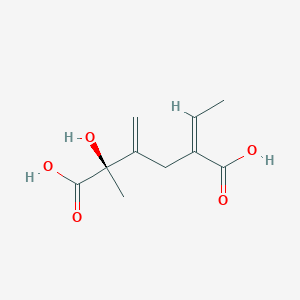
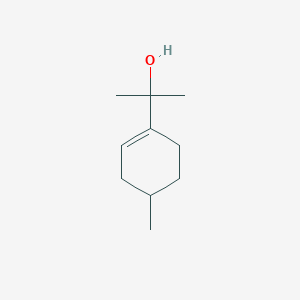
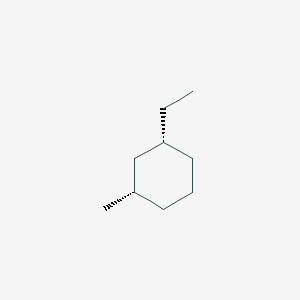
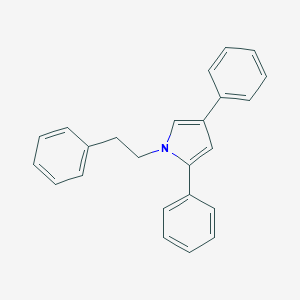
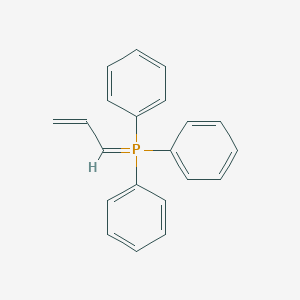
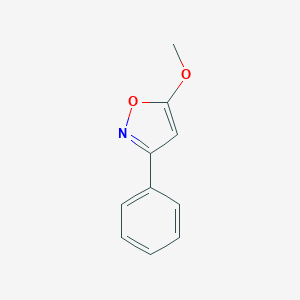
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
